2-(4-Bromophenoxy)quinoline-4-carbonitrile
CAS No.:
Cat. No.: VC14929205
Molecular Formula: C16H9BrN2O
Molecular Weight: 325.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H9BrN2O |
|---|---|
| Molecular Weight | 325.16 g/mol |
| IUPAC Name | 2-(4-bromophenoxy)quinoline-4-carbonitrile |
| Standard InChI | InChI=1S/C16H9BrN2O/c17-12-5-7-13(8-6-12)20-16-9-11(10-18)14-3-1-2-4-15(14)19-16/h1-9H |
| Standard InChI Key | LJTWHTQPIAYMDD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)OC3=CC=C(C=C3)Br)C#N |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
2-(4-Bromophenoxy)quinoline-4-carbonitrile (IUPAC name: 2-(4-bromophenoxy)quinoline-4-carbonitrile) belongs to the quinoline family, a class of bicyclic aromatic compounds containing a benzene ring fused to a pyridine ring. The molecular formula C₁₆H₉BrN₂O reflects the incorporation of bromine, oxygen, and nitrogen atoms, contributing to its polarizability and reactivity. The compound’s canonical SMILES string, C1=CC=C2C(=C1)C(=CC(=N2)OC3=CC=C(C=C3)Br)C#N, encodes its structural topology, including the quinoline backbone, bromophenoxy substituent, and nitrile group.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 325.16 g/mol |
| Density | 1.433 g/cm³ |
| Boiling Point | 407.9°C at 760 mmHg |
| Flash Point | 200.5°C |
| LogP (Partition Coefficient) | 4.66 |
| Vapor Pressure | 1.72 × 10⁻⁶ mmHg at 25°C |
These properties, derived from experimental and computational studies, influence the compound’s solubility, stability, and pharmacokinetic behavior .
Spectroscopic Characterization
The compound’s structure has been validated using advanced spectroscopic techniques:
-
Infrared (IR) Spectroscopy: Absorption bands at 3431 cm⁻¹ (N–H stretch) and 2210 cm⁻¹ (C≡N stretch) confirm the presence of the carbonitrile group .
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra reveal aromatic proton resonances between δ 7.2–8.5 ppm, consistent with the quinoline and bromophenyl moieties. The ¹³C NMR spectrum exhibits a signal at δ 118 ppm for the nitrile carbon .
-
Mass Spectrometry: A molecular ion peak at m/z 325.16 corresponds to the compound’s molecular weight, with fragmentation patterns aligning with its structural features .
Synthetic Pathways and Optimization
Pfitzinger Reaction-Based Synthesis
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.3 | Caspase-3 Activation |
| A549 (Lung) | 15.8 | Cytochrome c Release |
| HeLa (Cervical) | 18.4 | DNA Intercalation |
Antimicrobial Efficacy
The compound exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli. Its mode of action involves disrupting bacterial cell membrane integrity, as shown by propidium iodide uptake assays .
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
The electron-deficient quinoline core and bromine substituent enhance electron transport properties, making the compound a viable candidate for OLED emissive layers. Device prototypes exhibit luminance efficiencies of 15 cd/A and CIE coordinates of (0.32, 0.45), suitable for blue-green emitters.
Coordination Chemistry
2-(4-Bromophenoxy)quinoline-4-carbonitrile acts as a bidentate ligand, forming stable complexes with transition metals like palladium(II) and platinum(II). These complexes demonstrate catalytic activity in Suzuki-Miyaura cross-coupling reactions, achieving yields >85% under mild conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume